REACTION_SMILES
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[C:13]([CH3:14])([CH3:15])([CH3:16])[Si:17]([CH3:18])([CH3:19])[Cl:20].[H-:11].[I:1][c:2]1[cH:3][nH:4][c:5]2[n:6][cH:7][cH:8][cH:9][c:10]12.[Na+:12].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1.[OH2:21]>>[I:1][c:2]1[cH:3][n:4]([Si:17]([C:13]([CH3:14])([CH3:15])[CH3:16])([CH3:18])[CH3:19])[c:5]2[n:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Ic1c[nH]c2ncccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
|
Smiles
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CC(C)(C)[Si](C)(C)n1cc(I)c2cccnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |